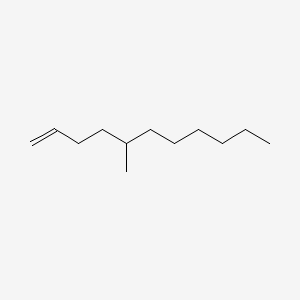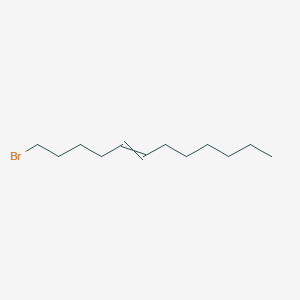
4,4'-(But-1-en-3-yne-1,4-diyl)dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is an organic compound with the molecular formula C16H10N2 It is a derivative of benzonitrile, featuring a but-1-en-3-yne-1,4-diyl linkage between two benzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile typically involves the coupling of benzonitrile derivatives with but-1-en-3-yne-1,4-diyl intermediates. One common method is the palladium-catalyzed cross-coupling reaction, where a benzonitrile derivative is reacted with a but-1-en-3-yne-1,4-diyl compound under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or hydroxylated benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(But-1-en-3-yne-1,4-diyl)bis(iodobenzene): Similar structure but with iodine atoms instead of nitrile groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amine groups instead of nitrile groups.
1,4-Bis(4-aminophenyl)buta-1,3-diyne: Another similar compound with amine groups.
Uniqueness
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is unique due to its specific nitrile functional groups and the but-1-en-3-yne-1,4-diyl linkage, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
833486-10-5 |
|---|---|
Molekularformel |
C18H10N2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
4-[4-(4-cyanophenyl)but-1-en-3-ynyl]benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h1,3,5-12H |
InChI-Schlüssel |
GIXQBSTYXNDZKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)



![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
